molecular formula C25H20N2O3 B11693932 (3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11693932
M. Wt: 396.4 g/mol
InChI Key: UBPOWJDMZIDSFL-RCCKNPSSSA-N
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Description

(3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a nitrobenzylidene group and a dimethylphenyl group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Common reagents used in the synthesis include:

  • Aldehydes: 3,4-dimethylbenzaldehyde and 4-nitrobenzaldehyde
  • Ketones: Acetophenone derivatives
  • Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. In medicinal applications, it could interact with specific receptors or enzymes in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Unique due to its specific substituents and structure.

    Pyrrolidinones: A class of compounds with diverse biological activities.

    Benzylidene derivatives: Known for their applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

(3E)-1-(3,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C25H20N2O3/c1-17-8-11-23(14-18(17)2)26-24(20-6-4-3-5-7-20)16-21(25(26)28)15-19-9-12-22(13-10-19)27(29)30/h3-16H,1-2H3/b21-15+

InChI Key

UBPOWJDMZIDSFL-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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